3-(5-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one is a spirocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. Spiro compounds, characterized by two rings sharing a single atom, provide a balance between conformational restriction and flexibility, making them appealing for drug discovery. This compound is noted for its structural similarity to various pharmacophores, potentially enhancing its therapeutic applications.
The compound is classified under spirocyclic compounds and belongs to the category of heterocycles. It is identified by the CAS number 1272755-79-9 and has the molecular formula with a molar mass of approximately 313.17 g/mol . The presence of bromine and fluorine substituents is significant as they can influence both the chemical reactivity and biological activity of the compound.
The synthesis of 3-(5-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes include:
The molecular structure of 3-(5-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one features a spirocyclic framework with specific functional groups that contribute to its properties:
The structural uniqueness arises from the combination of bromo and fluoro substituents, which can significantly affect both chemical reactivity and biological interactions .
3-(5-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives for further study.
The mechanism of action for 3-(5-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors.
The physical properties of 3-(5-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one include:
Chemical properties include:
These properties are essential for determining the compound's behavior in various chemical environments and its suitability for different applications .
3-(5-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one has several applications in scientific research:
Spirocyclic architectures—characterized by rings sharing a single atom—represent a cornerstone of modern medicinal chemistry due to their three-dimensional complexity and conformational restraint. These structures exhibit enhanced solubility and reduced planarity compared to flat aromatic systems, improving bioavailability and reducing off-target interactions. The incorporation of nitrogen atoms into spiro frameworks, particularly diazaspiro systems, introduces hydrogen-bonding capabilities and modulates basicity, facilitating targeted interactions with biological macromolecules [2] [5]. The specific compound 3-(5-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one exemplifies strategic fusion of a halogenated aryl moiety with a constrained diazaspiro[4.4]nonane core, designed to optimize receptor affinity and pharmacokinetic properties.
Diazaspiro scaffolds, such as the 1,4-diazaspiro[4.4]nonane system, confer pre-organized geometry that minimizes entropic penalties upon protein binding. The [4.4] ring size balances conformational flexibility with rigidity, enabling optimal vectorial presentation of substituents toward complementary binding pockets. This is evidenced by dopamine D3 receptor (D3R) ligands where diazaspiro[5.5]undecane derivatives exhibit exceptional selectivity over D2R (D2R/D3R ratios >900) due to precise engagement with the secondary binding pocket (SBP) [2]. Key advantages include:
Table 1: Comparative Analysis of Diazaspiro Systems in Receptor Targeting
Spiro System | Ring Size | tPSA (Ų) | clogP | D3R Affinity (Ki, nM) | Selectivity (D2R/D3R) |
---|---|---|---|---|---|
Diazaspiro[4.4]nonane | [4.4] | ~43–65 | 4.0–5.5 | Pending* | Pending* |
Diazaspiro[5.5]undecane | [5.5] | 43–56 | 4.4–6.4 | 3.2–213 | 33–905 |
Diazaspiro[3.5]nonane | [3.5] | >70 | 3.8–4.2 | <50 | >100 |
*Data derived from D3R ligands [2] [7]; *Target compound under investigation.
Halogen atoms—particularly bromo and fluoro—are pivotal for optimizing ligand-receptor interactions through steric, electronic, and hydrophobic effects:
Table 2: Impact of Halogen Substituents on Pharmacological Profiles
Aryl Substituent | *MIC (μg/mL) | D3R Ki (nM) | Solubility (μM) | Key Effects |
---|---|---|---|---|
2-Fluorophenyl | 25–100 | 25.9 | 12–28 | Optimal D3R affinity; improved metabolic stability |
5-Bromo-2-fluorophenyl | 19–78 | Pending | 8–15 | Enhanced hydrophobic contact; SBP occupancy |
Non-halogenated | 100–625 | 63–213 | 35–82 | Higher oxidation susceptibility |
*Antimicrobial data from pyrazolone derivatives [6]; D3R data from diazaspiro analogs [2].
This compound integrates three pharmacophoric elements:
Current research focuses on:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9